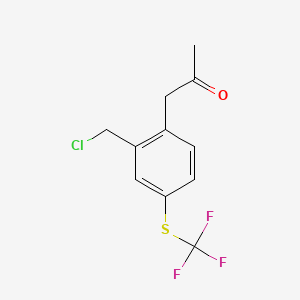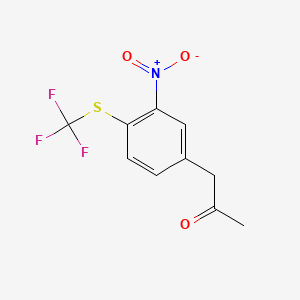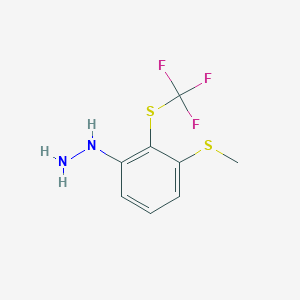![molecular formula C19H32N2O4S B14065248 N-{3-Hydroxy-4-[(methanesulfonyl)amino]phenyl}dodecanamide CAS No. 100146-31-4](/img/structure/B14065248.png)
N-{3-Hydroxy-4-[(methanesulfonyl)amino]phenyl}dodecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecanamide, N-[3-hydroxy-4-[(methylsulfonyl)amino]phenyl]- is an organic compound with a complex structure that includes a dodecanamide backbone and a phenyl group substituted with hydroxy and methylsulfonylamino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dodecanamide, N-[3-hydroxy-4-[(methylsulfonyl)amino]phenyl]- typically involves multiple steps. One common method starts with the preparation of the phenyl ring substituted with hydroxy and methylsulfonylamino groups. This can be achieved through a series of reactions, including nitration, reduction, and sulfonation. The final step involves the coupling of this substituted phenyl ring with a dodecanamide moiety under specific reaction conditions, such as the use of coupling agents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
Dodecanamide, N-[3-hydroxy-4-[(methylsulfonyl)amino]phenyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group (if present in intermediates) can be reduced to an amino group.
Substitution: The methylsulfonylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy group would yield ketones or aldehydes, while reduction of nitro groups would produce amines .
Aplicaciones Científicas De Investigación
Dodecanamide, N-[3-hydroxy-4-[(methylsulfonyl)amino]phenyl]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which Dodecanamide, N-[3-hydroxy-4-[(methylsulfonyl)amino]phenyl]- exerts its effects involves its interaction with molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit specific enzymes. Its anti-inflammatory effects could be related to the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-methylsulfonyl phenyl) indole derivatives: These compounds share the methylsulfonyl phenyl group and have been studied for their antimicrobial and anti-inflammatory activities.
Other dodecanamide derivatives: Compounds with similar dodecanamide backbones but different substituents on the phenyl ring.
Uniqueness
Dodecanamide, N-[3-hydroxy-4-[(methylsulfonyl)amino]phenyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxy and methylsulfonylamino groups contribute to its reactivity and potential therapeutic effects, distinguishing it from other similar compounds .
Propiedades
Número CAS |
100146-31-4 |
|---|---|
Fórmula molecular |
C19H32N2O4S |
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
N-[3-hydroxy-4-(methanesulfonamido)phenyl]dodecanamide |
InChI |
InChI=1S/C19H32N2O4S/c1-3-4-5-6-7-8-9-10-11-12-19(23)20-16-13-14-17(18(22)15-16)21-26(2,24)25/h13-15,21-22H,3-12H2,1-2H3,(H,20,23) |
Clave InChI |
UQJXAFOJIZWOTH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)NS(=O)(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[4-(2,2-Dicyanoethenyl)phenoxy]methyl}benzoic acid](/img/structure/B14065179.png)


![4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylic acid](/img/structure/B14065207.png)




![Bis[1-(2-hydroxyphenyl)cyclopropyl]methanone](/img/structure/B14065235.png)


![tert-Butyl (3S)-3-[(4-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate](/img/structure/B14065249.png)

